molecular formula C3H4LiNO2 B13119879 L-aziridine-2-carboxylicacidlithiumsalt

L-aziridine-2-carboxylicacidlithiumsalt

Cat. No.: B13119879
M. Wt: 93.0 g/mol
InChI Key: ZGQWDLXRNCMIHH-UHFFFAOYSA-M
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Description

L-aziridine-2-carboxylic acid lithium salt is a chemical compound with the molecular formula C3H4LiNO2. It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-aziridine-2-carboxylic acid lithium salt can be synthesized through several methods. One common approach involves the reaction of aziridine-2-carboxylic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the lithium salt .

Industrial Production Methods

Industrial production of L-aziridine-2-carboxylic acid lithium salt often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and filtration are commonly employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

L-aziridine-2-carboxylic acid lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aziridine derivatives, oxides, and reduced forms of the compound. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of L-aziridine-2-carboxylic acid lithium salt involves its high reactivity due to the strained aziridine ring. This strain promotes nucleophilic ring-opening reactions, leading to the formation of various derivatives. The compound can selectively alkylate thiol groups on proteins, which is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-aziridine-2-carboxylic acid lithium salt is unique due to its lithium salt form, which imparts distinct chemical properties and reactivity. This makes it particularly useful as a chiral building block and in forming complexes with transition metals .

Properties

IUPAC Name

lithium;aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQWDLXRNCMIHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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